The Definitive Guide to the Structural Elucidaon of 1,7-Diazaspiro[4.4]nonan-6-one Hydrochloride
The Definitive Guide to the Structural Elucidaon of 1,7-Diazaspiro[4.4]nonan-6-one Hydrochloride
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 1,7-diazaspiro[4.4]nonan-6-one hydrochloride, a noteworthy heterocyclic compound featuring a spirocyclic core.[1] This class of diazaspiro compounds has attracted interest for its potential applications in medicinal chemistry.[2][3] The elucidation of such structures is a non-trivial task that demands a multi-faceted analytical strategy. This document is intended for researchers, scientists, and drug development professionals, offering a logical workflow from initial molecular formula determination to the unambiguous assignment of atom connectivity and stereochemistry. We will detail the causality behind each experimental choice, presenting self-validating protocols for mass spectrometry, infrared spectroscopy, a suite of one- and two-dimensional nuclear magnetic resonance experiments, and culminating in single-crystal X-ray crystallography for absolute structural confirmation.
Introduction: The Structural Challenge
1,7-Diazaspiro[4.4]nonan-6-one presents a unique structural puzzle. Its core is a spirocyclic system, where two rings—a pyrrolidine and a γ-lactam (pyrrolidin-2-one)—are joined by a single quaternary carbon atom.[1][4] The presence of two nitrogen atoms, a carbonyl group, and multiple stereocenters necessitates a synergistic application of various analytical techniques to resolve its constitution and conformation definitively. The hydrochloride salt form adds another layer, influencing solubility and the electronic environment of nearby atoms.
Our approach is systematic, beginning with techniques that provide broad compositional information and progressively moving to experiments that reveal fine-grained atomic connectivity. This workflow is designed to be self-validating at each stage, ensuring a high degree of confidence in the final assigned structure.
The Elucidation Workflow: A Strategic Overview
The structural elucidation process is not merely a sequence of experiments but a logical progression where each step builds upon the last. The data from one analysis informs the hypothesis that is then tested and refined by the next.
Caption: Strategic workflow for structure elucidation.
Foundational Analysis: Mass and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Causality: The first step is to unequivocally determine the elemental composition. Low-resolution mass spectrometry provides the molecular weight, but HRMS provides the exact mass with high precision (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula, which is the bedrock of the entire elucidation process.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of 1,7-diazaspiro[4.4]nonan-6-one hydrochloride in a suitable solvent (e.g., methanol/water).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the possible elemental formulas that match the measured exact mass within a narrow tolerance (e.g., ±5 ppm).
Data Presentation:
| Parameter | Expected Value | Source |
| Molecular Formula (Free Base) | C₇H₁₂N₂O | [5] |
| Molecular Weight (HCl Salt) | 176.64 g/mol | [6][7] |
| Monoisotopic Mass (Free Base) | 140.09496 Da | [5] |
| Observed [M+H]⁺ (HRMS) | 141.10224 m/z | [5] |
| Calculated Mass for C₇H₁₃N₂O⁺ | 141.10224 Da | N/A |
| Mass Accuracy | < 5 ppm | N/A |
The HRMS data provides the first piece of concrete evidence, confirming the molecular formula C₇H₁₂N₂O for the free base.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: With the molecular formula established, FT-IR spectroscopy is employed to identify the key functional groups present. This is a rapid, non-destructive technique that confirms the presence of the lactam and amine functionalities, corroborating the elemental composition.
Experimental Protocol:
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry hydrochloride salt directly on the ATR crystal.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands for the key functional groups.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale | Source |
| ~3300-3400 | Strong, Broad | N-H Stretch (Amine & Amide) | Characteristic of secondary amines and amides. Broadening suggests hydrogen bonding. | [8] |
| ~2700-3000 | Medium | C-H Stretch (Aliphatic) | Indicates the presence of sp³-hybridized C-H bonds in the rings. | N/A |
| ~1700 | Strong, Sharp | C=O Stretch (γ-Lactam) | The five-membered ring lactam carbonyl typically absorbs in the 1700-1750 cm⁻¹ region due to ring strain. | [8][9] |
| ~1450-1550 | Medium | N-H Bend | Complements the N-H stretching vibration. | [10] |
The strong absorption around 1700 cm⁻¹ is a critical piece of evidence, strongly indicating the presence of a five-membered lactam ring.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11] We will use a combination of 1D and 2D experiments to piece together the atomic connectivity.
1D NMR: ¹H, ¹³C, and DEPT
Causality: 1D NMR provides the initial map of the proton and carbon environments. ¹H NMR gives information on the number of distinct proton types, their integration (ratio), and their local connectivity through spin-spin splitting. ¹³C NMR reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-135 and DEPT-90) are then used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Experimental Protocol:
-
Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will cause exchange and disappearance of the N-H and amine N-H₂⁺ proton signals, which can be a useful diagnostic tool.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
DEPT Acquisition: Run DEPT-135 (CH/CH₃ positive, CH₂ negative) and DEPT-90 (only CH positive) experiments.
-
Data Analysis: Integrate ¹H signals, analyze multiplicities, and assign carbon types based on DEPT spectra.
Data Presentation: Predicted NMR Data
¹³C NMR Data:
| Carbon Atom | Predicted δ (ppm) | Multiplicity (DEPT-135) | Rationale | Source |
| C6 (C=O) | ~175-180 | Absent | Carbonyl carbon in a five-membered lactam. | [12][13] |
| C5 (Spiro) | ~70-80 | Absent | Quaternary spiro-carbon attached to two nitrogen atoms. | [14] |
| C8, C9 | ~45-55 | Negative (CH₂) | CH₂ groups adjacent to the lactam nitrogen (N7). | [7][15] |
| C2, C3 | ~25-35 | Negative (CH₂) | Aliphatic CH₂ groups in the pyrrolidine ring. | [7][15] |
| C4 | ~40-50 | Negative (CH₂) | CH₂ group adjacent to the pyrrolidine nitrogen (N1). | [16] |
¹H NMR Data:
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale | Source |
| N7-H | ~8.0-8.5 | Broad Singlet | 1H | Amide proton, deshielded by the carbonyl group. | [5] |
| N1-H₂⁺ | ~9.0-9.5 | Broad Singlet | 2H | Protons on the protonated secondary amine, exchange-broadened. | N/A |
| H8, H9 | ~3.2-3.8 | Multiplets | 4H | Diastereotopic protons adjacent to the lactam nitrogen. | [5] |
| H2, H3, H4 | ~2.0-3.5 | Multiplets | 6H | Overlapping signals from the pyrrolidine ring protons. | [1][17] |
Note: Chemical shifts are highly dependent on solvent and pH. These are estimated values.
2D NMR: Establishing Connectivity
Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. COSY identifies proton-proton couplings (typically over 2-3 bonds), HSQC correlates protons directly to the carbons they are attached to, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This suite of experiments is the key to assembling the molecular skeleton.[11][18][19]
Caption: Key 2D NMR correlations for structural assembly.
Experimental Protocol:
-
Instrumentation and Sample: Use the same sample and spectrometer as for 1D NMR.
-
COSY (Correlation Spectroscopy): Run a standard gradient-selected COSY (gCOSY) experiment. This will show cross-peaks between protons that are spin-coupled, revealing the H-C-C-H networks in both rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Run a standard gradient-selected HSQC experiment. This will produce a cross-peak for every proton that is directly attached to a carbon, correlating their respective chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): Run a standard gradient-selected HMBC experiment. This is crucial for connecting fragments, as it shows correlations between protons and carbons separated by 2 or 3 bonds. The key correlations will be from protons on carbons adjacent to the quaternary spiro-carbon and the carbonyl carbon.[20][21]
Data Interpretation and Assembly:
-
Trace COSY Paths: Use the COSY spectrum to identify two independent spin systems: one for the -CH₂-CH₂-CH₂- fragment of the pyrrolidine ring and one for the -CH₂-CH₂- fragment of the lactam ring.
-
Assign Carbons with HSQC: Use the HSQC spectrum to assign the ¹³C chemical shift to each protonated carbon identified in the COSY.
-
Connect the Fragments with HMBC: This is the final step in piecing together the 2D structure.
-
Protons on C4 and C2 should show HMBC correlations to the quaternary spiro-carbon (C5).
-
Protons on C8 and C9 should also show HMBC correlations to the spiro-carbon (C5).
-
Protons on C8 will show a crucial correlation to the carbonyl carbon (C6).
-
This network of HMBC correlations unambiguously confirms the spirocyclic connection and the placement of the lactam functionality.
-
Absolute Confirmation: Single-Crystal X-ray Crystallography
Causality: While NMR provides a robust and highly confident solution structure, X-ray crystallography provides irrefutable proof of the atomic arrangement and stereochemistry in the solid state.[3][22] It is the gold standard for molecular structure determination.
Experimental Protocol:
-
Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the hydrochloride salt in a suitable solvent system (e.g., ethanol/ether, methanol/isopropanol) to grow diffraction-quality single crystals.
-
Data Collection: Mount a suitable crystal on a goniometer head. Use a modern X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods or Patterson methods to locate the positions of the heavier atoms (Cl, O, N). Use the resulting electron density map to locate the remaining carbon and hydrogen atoms. Refine the atomic positions, thermal parameters, and occupancies until the calculated diffraction pattern matches the observed data.
-
Validation: The final refined structure should have low R-factors (typically R1 < 5%) and a good-of-fit (GOF) value close to 1.0.
The resulting crystal structure will provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity derived from NMR and revealing the preferred solid-state conformation of the two rings.
Conclusion
The structural elucidation of 1,7-diazaspiro[4.4]nonan-6-one hydrochloride is a prime example of the power of a coordinated, multi-technique analytical approach. By logically progressing from elemental formula determination (HRMS) and functional group identification (FT-IR) to detailed connectivity mapping (1D and 2D NMR), a high-confidence structure can be proposed. This structure is then unambiguously confirmed through single-crystal X-ray crystallography. This guide has detailed not only the "how" but the "why" of each experimental choice, providing a robust framework for scientists engaged in the characterization of novel and complex small molecules.
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